molecular formula C18H21FN2O2 B609430 Navoximod CAS No. 1402837-78-8

Navoximod

货号 B609430
CAS 编号: 1402837-78-8
分子量: 316.3764
InChI 键: YGACXVRLDHEXKY-WXRXAMBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Navoximod is an investigational small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) that is currently under clinical trial . It has potential immunomodulating and antineoplastic activities . Upon administration, Navoximod targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the essential amino acid tryptophan into kynurenine .


Synthesis Analysis

The crystallization-induced diastereomer transformation (CIDT) of a precursor to Navoximod was investigated using online HPLC . The effects of time, temperature, and equivalents of chiral resolving agent on the reaction yield and e.e. were interrogated . An inline racemization approach was applied after the CIDT and selective racemization over decomposition was demonstrated .


Molecular Structure Analysis

Navoximod has a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 .


Chemical Reactions Analysis

The recently reported crystallization-induced diastereomer transformation (CIDT) of a precursor to Navoximod was investigated . By employing both chiral and achiral stationary phases, the effects of time, temperature, and equivalents of chiral resolving agent on the reaction yield and e.e. were interrogated .


Physical And Chemical Properties Analysis

Navoximod has a molecular formula of C18H21FN2O2 and a molecular weight of 316.37 . It is recommended to be stored at -20°C for long term .

科学研究应用

Cancer Immunotherapy

Navoximod is an orally active Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor . IDO1 plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway . Overexpression of IDO1 is associated with poor prognosis in various cancers . Navoximod can restore T cell function and reduce Kyn levels in plasma .

Combination with Other Therapies

Navoximod can be combined with other immunotherapy therapies, including checkpoint inhibitors, monoclonal antibodies (mAbs), and vaccines . It can also be combined with standard chemo or radiotherapy .

Overcoming Tumor-Induced Immunosuppression

Navoximod can help overcome tumor-induced immunosuppression . It inhibits the IDO1 enzyme, which suppresses CD8+ T effector cells and natural killer (NK) cells, and increases the activity of CD4+ T regulatory cells (Treg) and myeloid-derived suppressor cells (MDSC) .

Treating Various Cancers

Navoximod is being developed for treating various cancers, especially melanoma, breast cancer, and non-small cell lung cancer (NSCLC) .

Targeting Tumors Expressing Both IDO1 and TDO

Navoximod may exhibit unique activity in tumors expressing both IDO1 and TDO . This could be of potential relevance to intrinsic or acquired resistance to IDO1 blockade .

Pharmacokinetics

Navoximod is rapidly absorbed, with a median T max of approximately 1 hour . It demonstrates dose-proportional and linear pharmacokinetics at the evaluated dose levels . The pharmacokinetics of navoximod when given in combination with atezolizumab is consistent with single-agent pharmacokinetic observations .

安全和危害

Navoximod is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Navoximod is currently being assessed in clinical trials . The emerging PROTAC-based IDO1 degraders are also highlighted . Furthermore, the study findings showed that combining Navoximod with HSV-1 could boost viral replication and reshape TME for tumor eradication through the hydrogel reservoir .

属性

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navoximod

CAS RN

1402837-78-8
Record name Navoximod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navoximod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVOXIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。